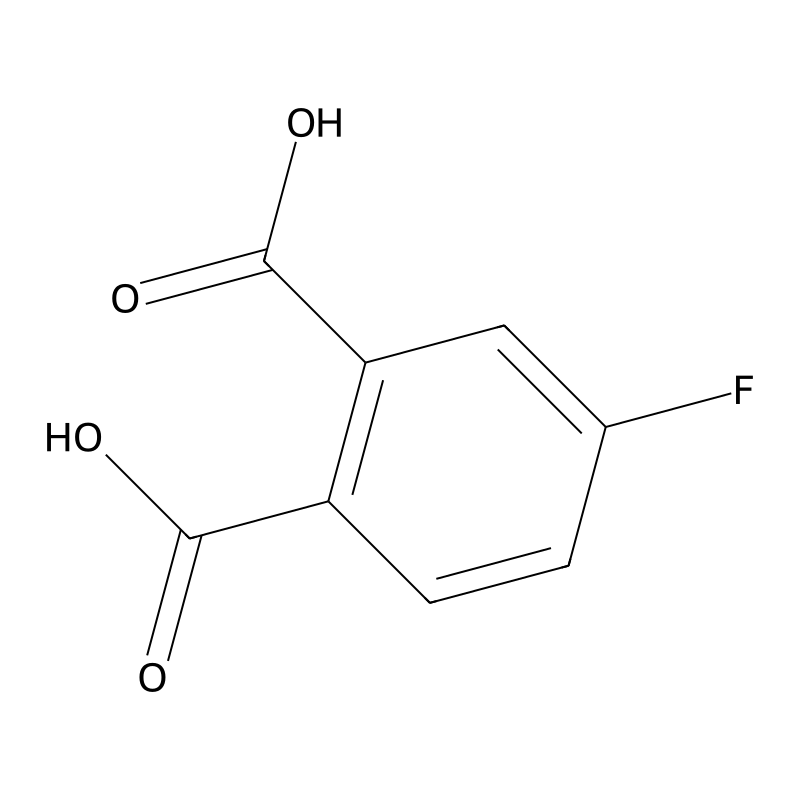

3-Fluorophthalic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Fluorophthalic acid is a halogenated aromatic dicarboxylic acid that serves as a critical bifunctional building block in advanced organic synthesis, materials science, and medicinal chemistry. Characterized by a highly electronegative fluorine atom adjacent to the dicarboxylic acid moiety, it exhibits unique steric and electronic properties compared to its unsubstituted or symmetrically substituted analogs. In procurement contexts, it is primarily sourced as a high-purity precursor for the synthesis of 3-fluorophthalic anhydride, which is subsequently utilized in the manufacture of fluorinated polyimides, specialized metal-organic frameworks (MOFs), and, most notably, cereblon (CRBN)-recruiting ligands for Proteolysis Targeting Chimeras (PROTACs). The precise positioning of the fluorine atom at the 3-position is essential for downstream nucleophilic aromatic substitution (SNAr) reactivity and determining the spatial geometry of the final molecular assemblies [1].

Substituting 3-fluorophthalic acid with its closest analogs, such as 4-fluorophthalic acid or 3-nitrophthalic acid, fundamentally alters downstream processability and product performance. In medicinal chemistry, utilizing 4-fluorophthalic acid shifts the reactive halogen to the 5-position of the resulting isoindoline ring, changing the exit vector of attached linkers and severely compromising the ternary complex formation required for PROTAC-mediated protein degradation. In polymer science, the asymmetric 3-fluoro substitution induces specific chain kinks and free volume characteristics in polyimides that cannot be replicated by the more symmetrical 4-fluoro analog. Furthermore, while 3-nitrophthalic acid can serve as a precursor for amino-substituted derivatives, the 3-fluoro compound allows for direct, highly efficient nucleophilic aromatic substitution (SNAr) with amines, bypassing the need for intermediate reduction steps and significantly streamlining industrial synthesis routes [1].

Regioselective Linker Attachment in PROTAC Synthesis

In the synthesis of CRBN-recruiting PROTACs, the position of the fluorine atom dictates the linker exit vector. 3-Fluorophthalic acid yields the 4-fluoro-isoindoline-1,3-dione intermediate, which places the linker at the C4 position. This C4 attachment accurately mimics the binding pose of pomalidomide, optimizing the spatial geometry for ternary complex formation. In contrast, using 4-fluorophthalic acid results in a C5 attachment, which alters the trajectory of the linker and frequently leads to a significant loss in target degradation efficiency due to steric clashes within the E3 ligase pocket [1].

| Evidence Dimension | Linker exit vector and ternary complex geometry |

| Target Compound Data | 3-Fluorophthalic acid (yields C4-attachment, optimal geometry) |

| Comparator Or Baseline | 4-Fluorophthalic acid (yields C5-attachment, suboptimal geometry) |

| Quantified Difference | Shifts attachment vector to C4, preventing severe loss of degradation potency (DC50) |

| Conditions | CRBN-mediated targeted protein degradation assays |

Buyers synthesizing PROTACs must procure the 3-fluoro isomer to ensure the correct spatial orientation of the linker for effective E3 ligase recruitment.

Streamlined SNAr Reactivity vs. Nitro-Reduction Routes

For large-scale synthesis of amine-linked thalidomide derivatives, 3-fluorophthalic acid offers a more direct synthetic route compared to 3-nitrophthalic acid. The highly activated fluorine atom at the 3-position (which becomes the 4-position on the isoindoline core) undergoes rapid nucleophilic aromatic substitution (SNAr) with primary amines, typically achieving yields exceeding 70-80% under mild basic conditions. Conversely, starting with 3-nitrophthalic acid requires initial formation of the nitro-intermediate, followed by a reduction step to the amine, and subsequent alkylation or reductive amination, which adds synthetic steps, reduces overall yield, and complicates purification [1].

| Evidence Dimension | Synthetic steps to secondary amine-linked glutarimides |

| Target Compound Data | 3-Fluorophthalic acid (Direct SNAr, 1 step from core intermediate) |

| Comparator Or Baseline | 3-Nitrophthalic acid (Requires reduction then alkylation, >2 steps) |

| Quantified Difference | Eliminates at least one synthetic step and associated yield losses |

| Conditions | Industrial synthesis of pomalidomide-based PROTAC anchors |

Selecting the fluoro-precursor over the nitro-precursor reduces step count and improves overall process yield in the manufacturing of complex pharmaceutical intermediates.

Dielectric and Thermal Performance in Fluorinated Polyimides

When converted to its corresponding dianhydride, 3-fluorophthalic acid is utilized to synthesize fluorinated polyimides with specific dielectric and thermal properties. The introduction of the highly electronegative fluorine atom at the asymmetric 3-position increases the free volume of the polymer matrix and reduces the polarizability of the chains. Compared to unsubstituted phthalic acid-derived polymers, the 3-fluoro substitution significantly lowers the dielectric constant (often reducing it from >3.0 to the 2.5-2.8 range) while maintaining glass transition temperatures (Tg) well above 250°C, making it superior for microelectronic insulation applications [1].

| Evidence Dimension | Dielectric constant and free volume |

| Target Compound Data | 3-Fluorophthalic acid derivatives (Lower dielectric constant, ~2.5-2.8) |

| Comparator Or Baseline | Unsubstituted phthalic acid derivatives (Higher dielectric constant, >3.0) |

| Quantified Difference | ~10-15% reduction in dielectric constant |

| Conditions | Thin-film polyimide insulation for microelectronics |

Procurement for advanced electronic packaging should prioritize the 3-fluoro derivative to achieve the low dielectric constants required for high-frequency signal transmission.

Synthesis of CRBN-Recruiting PROTACs

3-Fluorophthalic acid is the premier starting material for synthesizing 4-fluoro-thalidomide derivatives. Its ability to undergo efficient SNAr allows for the direct attachment of diverse amine-based linkers at the C4 position, which is critical for mimicking pomalidomide and successfully recruiting the cereblon E3 ligase in targeted protein degradation workflows [1].

Development of Low-Dielectric Fluorinated Polyimides

In materials science, this compound is converted into dianhydrides to produce high-performance fluorinated polyimides. The asymmetric fluorine substitution introduces chain kinks and lowers polarizability, making it the ideal choice for manufacturing thin-film insulators and flexible printed circuit boards that require low dielectric constants and high thermal stability [2].

Construction of Tunable Metal-Organic Frameworks (MOFs)

3-Fluorophthalic acid serves as a rigid, functionalized organic linker in the synthesis of MOFs and coordination polymers. The steric and electronic effects of the 3-fluoro group influence the coordination geometry and pore size, making it highly suitable for applications in selective gas adsorption, separation technologies, and the development of luminescent sensor materials .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Explore Compound Types